Ethoxytrimethylsilane: A Comprehensive Technical Guide
Ethoxytrimethylsilane: A Comprehensive Technical Guide
CAS Number: 1825-62-3
This technical guide provides an in-depth overview of ethoxytrimethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
Ethoxytrimethylsilane, also known as trimethylethoxysilane, is a colorless, volatile, and flammable liquid.[1][2] It possesses a characteristic ether-like odor. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 1825-62-3 | [3] |
| Molecular Formula | C₅H₁₄OSi | [3] |
| Molecular Weight | 118.25 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 75-76 °C at 1013 mbar | [2][5] |
| Melting Point | -83 °C | [4] |
| Density | 0.76 g/cm³ at 20 °C; 0.757 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.374 | [5] |
| Vapor Pressure | 533 hPa at 56 °C | [2] |
| Flash Point | -18 °C (-0.4 °F) | [2] |
| Autoignition Temperature | 280 °C (536 °F) | [2] |
| Explosion Limits | 1.5 - 16.5 % (v/v) | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and hexane; limited solubility in water. | [1] |
Spectroscopic Data
The structural elucidation of ethoxytrimethylsilane is supported by various spectroscopic techniques.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum exhibits characteristic signals for the ethoxy and trimethylsilyl (B98337) protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.1 | Triplet | 3H | -O-CH₂-CH₃ |
| ~0.1 | Singlet | 9H | -Si(CH₃ )₃ |
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~58 | -O-CH₂ -CH₃ |
| ~18 | -O-CH₂-CH₃ |
| ~-1 | -Si(CH₃ )₃ |
Infrared (IR) Spectroscopy
The IR spectrum of ethoxytrimethylsilane displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 2975-2850 | C-H stretch (alkyl) |
| 1250 | Si-CH₃ symmetric deformation |
| 1090 | Si-O-C stretch |
| 840, 750 | Si-C stretch |
Mass Spectrometry
The electron ionization (EI) mass spectrum of ethoxytrimethylsilane shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 118. Key fragments and their corresponding m/z values are listed below.
| m/z | Fragment Ion |
| 103 | [M - CH₃]⁺ |
| 89 | [M - C₂H₅]⁺ |
| 75 | [(CH₃)₂SiOH]⁺ |
| 73 | [(CH₃)₃Si]⁺ |
| 59 | [CH₃Si(O)H]⁺ |
Synthesis and Reactions
Synthesis of Ethoxytrimethylsilane
A common method for the synthesis of ethoxytrimethylsilane is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable organohalide.[6][7] In this case, sodium ethoxide reacts with chlorotrimethylsilane (B32843) in an Sₙ2 reaction.[6][7]
Experimental Protocol: Synthesis of Ethoxytrimethylsilane
-
Materials:
-
Sodium ethoxide
-
Chlorotrimethylsilane
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Add chlorotrimethylsilane dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The byproduct, sodium chloride, will precipitate out of the solution.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the diethyl ether from the filtrate by distillation.
-
Fractionally distill the remaining liquid under atmospheric pressure to obtain pure ethoxytrimethylsilane (boiling point: 75-76 °C).
-
Caption: Synthesis of Ethoxytrimethylsilane via Williamson Ether Synthesis.
Silylation of Alcohols
Ethoxytrimethylsilane is an effective silylating agent, used to protect hydroxyl groups in organic synthesis. The reaction involves the replacement of the acidic proton of an alcohol with a trimethylsilyl group. This protection renders the alcohol unreactive towards certain reagents, and the protecting group can be easily removed under mild acidic conditions.
Experimental Protocol: Silylation of a Primary Alcohol
-
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
Ethoxytrimethylsilane
-
Anhydrous pyridine (B92270) (or other suitable base like triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add an excess of anhydrous pyridine (typically 1.5-2 equivalents) to the solution.
-
Add ethoxytrimethylsilane (typically 1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography to yield the corresponding trimethylsilyl ether.
-
Caption: Silylation of an alcohol using Ethoxytrimethylsilane.
Hydrolysis
Ethoxytrimethylsilane is sensitive to moisture and undergoes hydrolysis to form trimethylsilanol (B90980) and ethanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane (B120664) and water.
Caption: Hydrolysis of Ethoxytrimethylsilane.
Applications
Ethoxytrimethylsilane serves as a versatile reagent in various chemical applications.
-
Silylating Agent: It is widely used as a silylating agent to protect hydroxyl groups in alcohols, phenols, and carboxylic acids during multi-step organic syntheses.[8]
-
Surface Modification: It is employed to modify the surfaces of materials like silica (B1680970) and glass, rendering them hydrophobic.[8] This is particularly useful in the preparation of specialized coatings and in chromatography to deactivate glass surfaces.[9]
-
Capping Agent: In materials science, it acts as a capping agent to control the properties of nanoparticles.[8] For instance, it can be used to modify silica nanoparticles to create a hydrophobic coating.[8]
-
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of other organosilicon compounds.[10]
Safety and Handling
Ethoxytrimethylsilane is a highly flammable liquid and vapor.[1] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] It is also moisture-sensitive.[10]
-
Hazard Statements: H225 (Highly flammable liquid and vapor).[1]
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]
-
P233: Keep container tightly closed.[1]
-
P240: Ground and bond container and receiving equipment.[1]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]
-
P242: Use non-sparking tools.[1]
-
P243: Take action to prevent static discharges.[1]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be performed in a fume hood.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from moisture and incompatible materials such as acids and oxidizing agents. Store below +30°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- 1. Ethoxytrimethylsilane(1825-62-3) 13C NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethoxytrimethylsilane(1825-62-3) 1H NMR [m.chemicalbook.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. rsc.org [rsc.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 10. ETHOXYTRIMETHYLSILANE FOR SYNTHESIS One Chongqing Chemdad Co. ,Ltd [chemdad.com]
